N-ethyl-2-[4-(4-fluorobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-amine
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Overview
Description
Scientific Research Applications
Metabolism and Pharmacokinetics
Disposition and Metabolism : A study on the orexin 1 and 2 receptor antagonist, which shares structural features with the compound , found its metabolism to be primarily via oxidation, with significant elimination through feces. This suggests the importance of understanding metabolic pathways and elimination routes for similar compounds (Renzulli et al., 2011).
Pharmacokinetic Analysis : A different study highlighted the pharmacokinetic properties of a peptidase deformylase inhibitor, indicating low plasma clearance and almost complete absorption when administered orally. Such studies are crucial for determining the dosage and administration route of new drugs (Mamaril-Fishman et al., 2014).
Therapeutic Applications
Cancer Treatment : Research into the use of camptothecin analogs, which share a similar complex molecular structure, demonstrates potential in treating various cancers. These studies explore the balance between efficacy and toxicity, providing a framework for evaluating new treatments (Rowinsky et al., 1994).
Epilepsy Localization : An innovative study using voxel-based analysis of asymmetry index maps for 18F-MPPF PET scans in epilepsy patients showcases the potential for specific compounds in improving diagnosis and treatment planning in neurological conditions (Didelot et al., 2010).
Breast Cancer Imaging : Sigma receptor scintigraphy with specific compounds demonstrates the ability to visualize primary breast tumors, indicating potential applications in oncology diagnostics and treatment monitoring (Caveliers et al., 2002).
Mechanism of Action
properties
IUPAC Name |
[4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]-(4-fluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN5O/c1-3-20-16-12-13(2)21-18(22-16)24-10-8-23(9-11-24)17(25)14-4-6-15(19)7-5-14/h4-7,12H,3,8-11H2,1-2H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKRJFNAECAWDEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-2-[4-(4-fluorobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-amine |
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